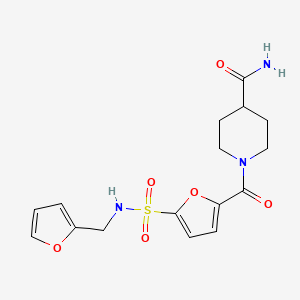
4-éthoxy-N-(3-hydroxy-3-phénylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamides, such as “4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The use of this method offers several advantages including the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .
Molecular Structure Analysis
The molecular structure of “4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide” can be analyzed using various techniques such as X-ray diffraction . Density functional theory (DFT) computations can be used to optimize molecular geometry . The charge transfer properties can be analyzed by frontier molecular orbital analysis .
Chemical Reactions Analysis
Benzamides, like “4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide”, can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of benzoic acids and amines .
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide has also been found to inhibit the production of nitric oxide, which is known to play a role in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide in lab experiments is its low toxicity and high selectivity for COX-2 inhibition. However, one limitation is that 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide, including further studies on its mechanism of action, its potential use in the treatment of various diseases, and the development of more effective synthesis methods for 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide. Additionally, further studies are needed to determine the optimal dosage and administration methods for 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide in different experimental settings.
Méthodes De Synthèse
4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-ethoxybenzoyl chloride with 3-hydroxy-3-phenylpropylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide.
Applications De Recherche Scientifique
Synthèse et caractérisation: Le 4EH3PPB peut être synthétisé en utilisant des méthodes appropriées, et ses paramètres structuraux peuvent être analysés par diffraction des rayons X . La nature cristalline du composé et ses groupes fonctionnels peuvent être étudiés pour comprendre ses propriétés.
Propriétés optiques non linéaires: Les cristaux NLO sont essentiels pour la conversion de fréquence, la technologie laser et la commutation optique. Le 4EH3PPB peut présenter des propriétés de génération de troisième harmonique (THG), ce qui le rend adapté aux applications NLO . La technique de Z-scan peut être utilisée pour analyser son comportement THG.
Activités antibactériennes et antioxydantes
Bien que les études spécifiques sur le 4EH3PPB soient limitées, les dérivés benzamides apparentés ont été étudiés pour leurs activités biologiques:
Activité antibactérienne: Les dérivés de N-(2-hydroxy-4-nitrophényl)-p-substitués benzamides ont montré une activité antibactérienne modérée contre des bactéries telles que E. coli, K. pneumoniae et S. aureus . Bien qu'il n'y ait pas de preuves directes pour le 4EH3PPB, explorer son potentiel antibactérien pourrait être intéressant.
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Propriétés
IUPAC Name |
4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-22-16-10-8-15(9-11-16)18(21)19-13-12-17(20)14-6-4-3-5-7-14/h3-11,17,20H,2,12-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQHIEGTJKOURI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2395926.png)
![7-(4-Chlorophenyl)sulfonyl-5-[(2-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2395927.png)

![4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B2395932.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2395937.png)


![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2395943.png)

![4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol](/img/structure/B2395945.png)
![4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2395946.png)

![4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B2395949.png)